![molecular formula C13H17N3 B1420085 [2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine CAS No. 1177327-48-8](/img/structure/B1420085.png)
[2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine
Overview
Description
2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine, also known as DMPMP, is a synthetic compound with a wide range of potential applications in both scientific research and industry. DMPMP has been studied extensively in the fields of biochemistry and physiology, with research showing its potential as a catalyst, drug, and therapeutic agent. Finally, this paper will discuss the potential future directions of DMPMP research.
Scientific Research Applications
Anticonvulsant Activity
A series of Schiff bases, including compounds similar to [2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine, were synthesized and tested for anticonvulsant activity. These compounds demonstrated significant seizures protection in various models. The chemical structures of these compounds were confirmed by FT-IR, 1H-NMR spectroscopy, and elemental analysis, with some exhibiting high protective indexes (Pandey & Srivastava, 2011).
Anticancer Activity
Palladium (Pd)II and platinum (Pt)II complexes based on pyrrole Schiff bases, similar to the compound , were synthesized and characterized. These complexes showed significant anticancer activity against various human cancerous and noncancerous cell lines. The complexes also demonstrated strong DNA-binding affinity and selective toxicity, indicating potential in cancer treatment (Mbugua et al., 2020).
Hydrogen Bonding in Schiff Bases
An X-ray crystallographic and DFT study of pyrrolide-imine Schiff base compounds, related to the compound , provided insights into the complementary hydrogen bonding of bidentate ligands. This research contributes to a deeper understanding of the chemical properties and potential applications of such compounds in various fields (Akerman & Chiazzari, 2014).
Catalytic Hydroxylation of Alkanes
Research on diiron(III) complexes of tridentate 3N ligands, which are structurally similar to this compound, revealed their role as functional models for methane monooxygenases. These complexes were studied for their catalytic efficiency in the selective hydroxylation of alkanes, contributing to potential industrial applications (Sankaralingam & Palaniandavar, 2014).
Ligand Exchange and Spin State Equilibria
A series of Fe(II) complexes based on pentadentate and tetradentate ligands related to the compound of interest were characterized, providing insights into ligand exchange and spin state equilibria in aqueous media. This research has implications for the development of novel metal complexes with specific electronic properties (Draksharapu et al., 2012).
Catalytic Applications of Palladacycles
Palladacycles based on pyridin-2-yl)phenyl)methanamine derivatives, structurally related to the compound , demonstrated good catalytic activity and selectivity in reactions where the palladacycle remains in the Pd(II) state. This research contributes to the field of catalysis, particularly in the development of new catalytic systems (Roffe et al., 2016).
Fluorescent Chemosensors for Metal Ions
An anthracene-based fluorescent chemosensor incorporating a dipicolylamine derivative, similar to the compound of interest, was synthesized for selective detection of Zn2+ ions. This research has potential applications in the development of sensitive and selective sensors for metal ions (Kim et al., 2013).
properties
IUPAC Name |
[2,5-dimethyl-1-(pyridin-3-ylmethyl)pyrrol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-6-13(7-14)11(2)16(10)9-12-4-3-5-15-8-12/h3-6,8H,7,9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRMOJPPJSPUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CN=CC=C2)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1420004.png)
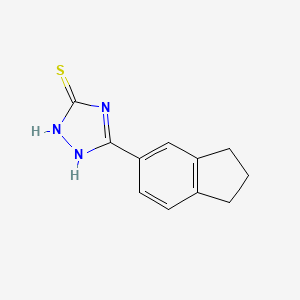

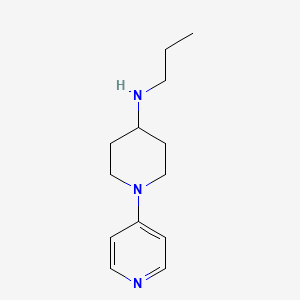



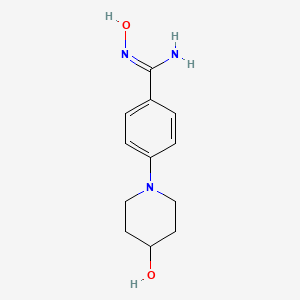
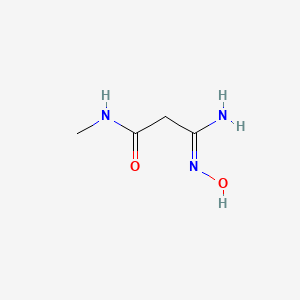
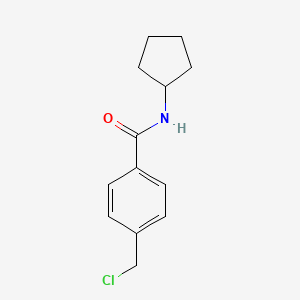
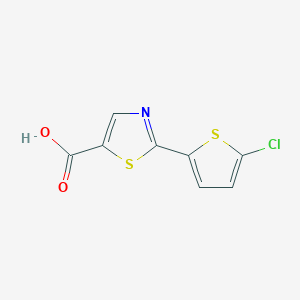
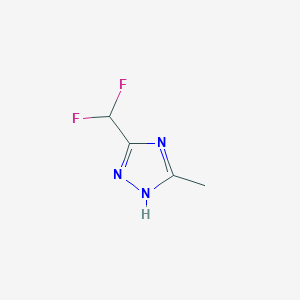
![2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)acetic acid](/img/structure/B1420022.png)